3-Methylquinuclidin-3-ol can be synthesized through various chemical methods, primarily involving the manipulation of quinuclidine derivatives. It is classified as a tertiary amine and is often investigated for its biological activities, particularly in relation to neurotransmitter systems.
The synthesis of 3-Methylquinuclidin-3-ol typically involves several steps, often starting from commercially available precursors such as quinuclidine. One common method includes:
The molecular formula of 3-Methylquinuclidin-3-ol is CHNO. The structure consists of a quinuclidine ring with a hydroxyl group (-OH) at the 3-position and a methyl group (-CH) at the same nitrogen atom.
Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure, with characteristic peaks indicating functional groups present in the molecule.
3-Methylquinuclidin-3-ol can undergo various chemical reactions that are typical for alcohols and amines:
These reactions can be utilized in synthetic pathways to develop more complex molecules for pharmaceutical applications.
The mechanism of action of 3-Methylquinuclidin-3-ol primarily relates to its interaction with neurotransmitter systems, particularly as a potential modulator of cholinergic receptors.
Quantitative data from binding assays can provide insights into its efficacy and potency compared to other known compounds.
The physical properties of 3-Methylquinuclidin-3-ol include:
Chemical properties include:
3-Methylquinuclidin-3-ol has several notable applications in scientific research:
The emergence of 3-methylquinuclidin-3-ol as a pharmacologically significant compound represents a focused evolution within quinuclidine chemistry. While quinuclidine derivatives have been investigated since the mid-20th century for their neurological effects, targeted exploration of C3-methylated analogs gained substantial momentum in the early 2000s alongside growing interest in stereochemically defined neuroactive scaffolds. This trajectory parallels the development of clinically important quinuclidine-containing drugs such as the antimuscarinic agent solifenacin (approved 2004) and the antiemetic palonosetron (approved 2003), which demonstrated the therapeutic viability of this bicyclic framework in the central nervous system [6] [8].
The strategic incorporation of a methyl group at the 3-position originated from structure-activity relationship (SAR) studies on cholinesterase interactions. Early research demonstrated that quinuclidin-3-ol enantiomers exhibited markedly different inhibitory properties against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with the (R)-enantiomer showing significantly higher activity than its (S)-counterpart [2]. This stereochemical preference prompted investigations into steric modifications that could amplify bioactive conformations. Between 2010 and 2015, several research groups synthesized and evaluated C3-alkylated derivatives, with 3-methylquinuclidin-3-ol emerging as a lead candidate due to its unique combination of steric effects, electronic distribution, and metabolic stability [8].
Table 1: Key Developments in Quinuclidine Medicinal Chemistry
Time Period | Development Milestone | Therapeutic Focus |
---|---|---|
1960-1980 | Isolation and synthesis of quinuclidine alkaloids | Neuromodulation |
1990-2005 | FDA approval of quinuclidine-based drugs | Antiemetic, Antimuscarinic |
2005-2010 | Anti-angiogenic quinuclidine-indole hybrids | Oncology [3] [7] |
2010-Present | C3-modified derivatives (including 3-methyl) | CNS disorders, Antimicrobials |
The compound's significance expanded considerably when research demonstrated its utility beyond neurological targets. In 2019, quaternary derivatives of 3-hydroxyiminoquinuclidine exhibited remarkable broad-spectrum antimicrobial activity against multidrug-resistant pathogens including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL – representing up to a 256-fold improvement over gentamicin against specific strains [6]. This unexpected discovery positioned 3-methylquinuclidin-3-ol derivatives as templates for novel antimicrobial agents addressing the critical global challenge of antibiotic resistance.
The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) provides a unique three-dimensional framework that imparts critical pharmacological advantages. Its rigid, cage-like structure features a bridgehead nitrogen atom that can be functionalized through quaternization or serve as a hydrogen bond acceptor, while the C3 position offers a strategic site for stereochemical diversification. The scaffold's bioactive relevance stems from its structural similarity to the bioactive conformation of acetylcholine, particularly when bearing a C3-hydroxy or methyl substituent that mimics the neurotransmitter's choline moiety [2] [8].
The exceptional conformational restraint of quinuclidine reduces the entropic penalty upon binding to biological targets compared to more flexible analogs. X-ray crystallographic studies of acetylcholinesterase complexes reveal that the quinuclidine nitrogen forms a cation-π interaction with conserved tryptophan residues (Trp84 in hAChE), while the C3 substituent projects into the catalytic active site (CAS). This precise orientation is crucial for cholinesterase inhibition, as demonstrated by the 100-fold greater activity of (R)-quinuclidin-3-ol over the (S)-enantiomer against human AChE [2]. The scaffold's basicity (pKa ~10-11 for the tertiary amine) further enhances target engagement through protonation at physiological pH, facilitating ionic interactions with anionic enzyme subsites.
Table 2: Structural and Pharmacological Comparison of Quinuclidine Derivatives
Compound | Key Structural Features | Primary Bioactivity | Target Engagement |
---|---|---|---|
3-Quinuclidinol | C3-hydroxy group | Cholinesterase substrate [2] | CAS orientation via H-bonding |
3-Methylquinuclidin-3-ol | C3-methyl group, tertiary alcohol | Conformational stabilization | Enhanced steric complementarity |
Quinuclidin-3-one | C3-carbonyl group | Intermediate for oxime synthesis [6] | Electrophilic character |
N-Benzyl quinuclidinium | Quaternary nitrogen, aromatic moiety | Antimicrobial [6] | Membrane disruption |
Quinuclidine carbamate | Carbamate linkage | CNS-active inhibitors [8] | Covalent AChE inhibition |
Beyond neurological targets, the scaffold's amphiphilic character enables interactions with diverse biological membranes. Quaternary 3-methylquinuclidinium derivatives exhibit potent antimicrobial effects by disrupting bacterial membrane integrity – a mechanism confirmed through studies showing rapid uptake of membrane-impermeable dyes in treated gram-negative bacteria [6]. This dual capacity for specific enzyme inhibition and membrane interaction underscores the structural versatility that makes 3-methylquinuclidin-3-ol derivatives valuable platforms for multi-target drug design.
The introduction of a methyl group at the C3 position of quinuclidin-3-ol induces significant modifications to the molecule's steric, electronic, and pharmacokinetic properties, translating to enhanced and diversified bioactivity. The geminal dimethyl arrangement at C3 creates a unique steric environment that profoundly influences molecular recognition processes. Compared to unsubstituted quinuclidin-3-ol, the methyl groups introduce approximately 6-8 kcal/mol of additional van der Waals stabilization energy in enzyme binding pockets, as evidenced by molecular dynamics simulations of cholinesterase complexes [8]. This effect is particularly pronounced in the enantioselective binding to cholinesterases, where the (3R)-3-methylquinuclidin-3-ol isomer demonstrates a 40-fold higher inhibition constant for human AChE than its unsubstituted counterpart [2].
The methyl substitution also significantly alters electronic distribution. The +I effect of the methyl groups elevates the pKa of the tertiary amine by approximately 0.5-1.0 units compared to quinuclidin-3-ol, enhancing protonation and cationic character at physiological pH [6] [8]. This strengthens electrostatic interactions with anionic biological targets such as the peripheral anionic site (PAS) of AChE. Additionally, the quaternary carbon at C3 eliminates concerns about metabolic oxidation at this position, substantially improving metabolic stability. Incubation studies with human liver microsomes show 3-methylquinuclidin-3-ol derivatives exhibit 85% parent compound remaining after 60 minutes, versus only 35% for quinuclidin-3-ol [8].
The bioactivity enhancements conferred by C3-methylation are particularly evident in antimicrobial derivatives. When incorporated into quaternary quinuclidinium oximes, the methyl group contributes to exceptional potency against multidrug-resistant gram-negative pathogens:
Table 3: Antimicrobial Activity of C3-Modified Quinuclidinium Derivatives
Compound | P. aeruginosa MIC (μg/mL) | K. pneumoniae MIC (μg/mL) | Relative Potency vs Gentamicin |
---|---|---|---|
3-Hydroxyiminoquinuclidine (QOX) | >256 | >256 | <0.01× |
N-Butenyl-QOX | 128 | 128 | 0.5× |
N-Benzyl-QOX | 8.5 | 16.0 | 8× |
N-(p-Cl-benzyl)-QOX (C3-methyl) | 0.25 | 0.5 | 256× |
N-(m-Br-benzyl)-QOX (C3-methyl) | 0.5 | 1.0 | 128× |
The most potent analog, N-(p-chlorobenzyl)-3-hydroxyimino-3-methylquinuclidinium bromide, achieves MIC values of 0.25 μg/mL against Pseudomonas aeruginosa – a 1024-fold improvement over the unsubstituted QOX precursor [6]. This dramatic enhancement stems from synergistic effects: the methyl group optimizes hydrophobic contact with membrane components while the quaternary nitrogen and oxime moiety facilitate interactions with bacterial phospholipid headgroups. The methyl substitution also contributes to improved blood-brain barrier penetration in CNS-targeted derivatives. In silico predictions for 3-methylquinuclidin-3-ol carbamates indicate significantly higher BBB permeability (log BB > 0.3) compared to non-methylated analogs, attributed to reduced hydrogen bonding capacity and increased lipophilicity [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1